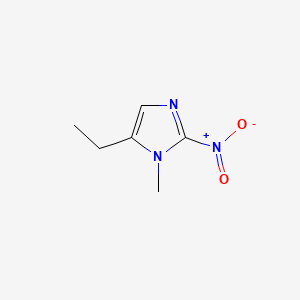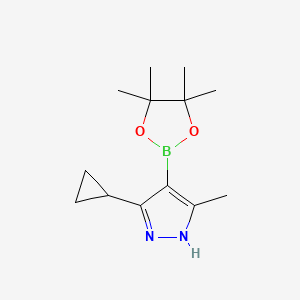![molecular formula C8H10N2O2 B12940552 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is a heterocyclic compound with a unique structure that combines a pyrrole and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: A closely related compound with similar structural features and potential biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and are studied for their necroptosis inhibitory properties.
Uniqueness
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid stands out due to its specific acetic acid functional group, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5H2,(H,11,12) |
Clave InChI |
DFSUQAJMSHGENC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NN2C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)





![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)







